molecular formula C11H11O5- B13903369 2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate

2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate

Cat. No.: B13903369
M. Wt: 223.20 g/mol
InChI Key: QYSLXFLTIMZBGK-UHFFFAOYSA-M
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Description

2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate is an organic compound that features a benzodioxole ring attached to a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate typically involves the reaction of 1,3-benzodioxole with a suitable esterifying agent. One common method is the esterification of 1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzodioxole ring can interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yloxy)nicotinic acid
  • 4-(1,3-Benzodioxol-5-yloxy)-2-(4-(1H-imidazol-1-yl)phenoxy)pyrimidine
  • 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(1,3-Benzodioxol-5-yloxy)-2-methylpropanoate is unique due to its specific ester functional group and the presence of the benzodioxole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-11(2,10(12)13)16-7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLXFLTIMZBGK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O5-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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